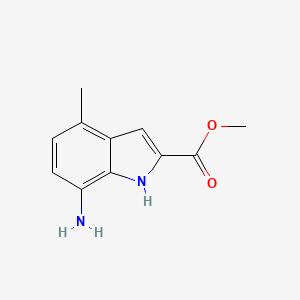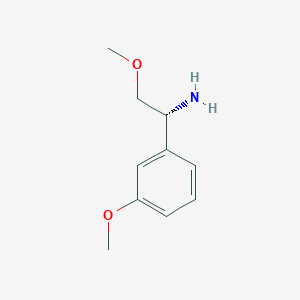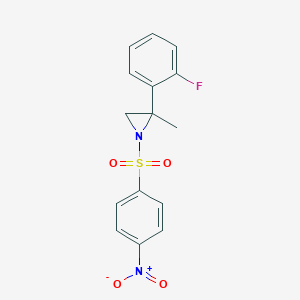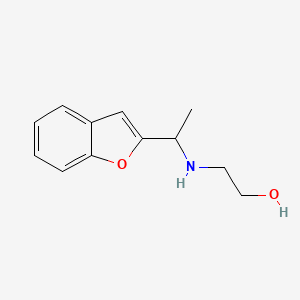![molecular formula C17H23BN2O5 B13657835 (1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-7-yl)boronic acid](/img/structure/B13657835.png)
(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-7-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-7-yl)boronic acid: is a boronic acid derivative that features a spirocyclic structure. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-7-yl)boronic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an indoline derivative and a piperidine derivative.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a boronic acid pinacol ester as the boron source.
Protection of Functional Groups: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反应分析
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Substitution Reactions: The boronic acid group can be substituted with various electrophiles, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Discovery:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes
作用机制
The mechanism of action of (1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-7-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
(1-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester: Similar in structure but with a different spirocyclic core.
1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid: Contains a pyrazole ring instead of an indoline ring.
1-tert-Butoxycarbonylindole-2-boronic acid: Similar boronic acid derivative with an indole ring.
Uniqueness: The uniqueness of (1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-7-yl)boronic acid lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile reagent in various chemical transformations.
属性
分子式 |
C17H23BN2O5 |
|---|---|
分子量 |
346.2 g/mol |
IUPAC 名称 |
[1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-7-yl]boronic acid |
InChI |
InChI=1S/C17H23BN2O5/c1-16(2,3)25-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18(23)24)13(11)19-14(17)21/h4-6,23-24H,7-10H2,1-3H3,(H,19,21) |
InChI 键 |
WSFGYHCURNGXGR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C(=CC=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)C(=O)N2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)







